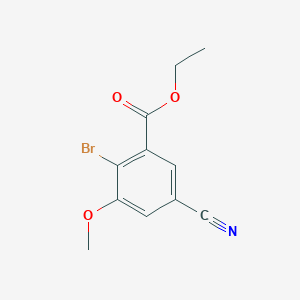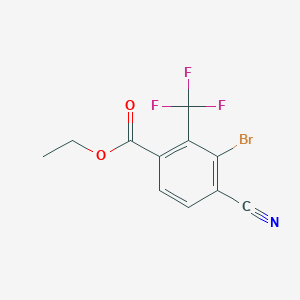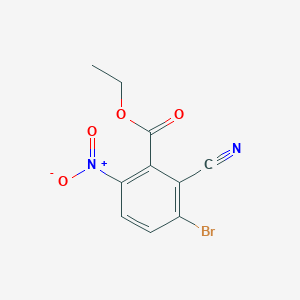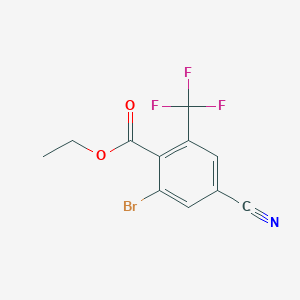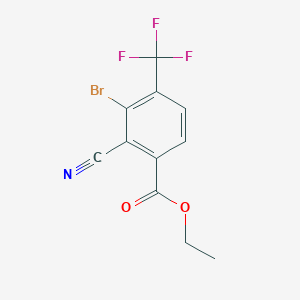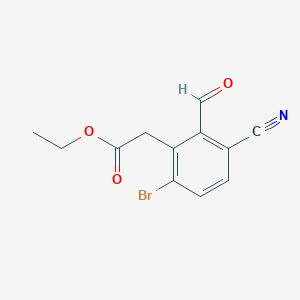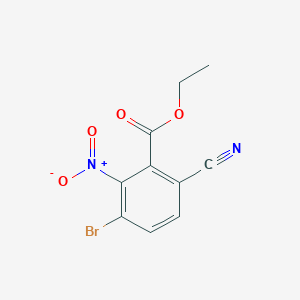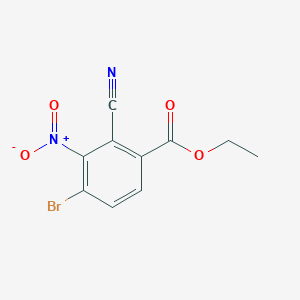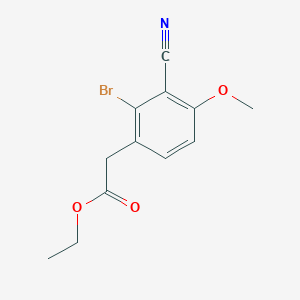
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate (EBCMPA) is a phenylacetate derivative that has been used in a variety of scientific research applications due to its unique properties. It is a colorless, volatile liquid with a faint odor and a low melting point. EBCMPA is an effective brominating agent and has been used in a variety of synthetic reactions, such as the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, EBCMPA has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in a variety of scientific research applications. It has been used as a brominating agent in organic synthesis, as a catalyst in the synthesis of aryl bromides, alkyl bromides, and phenol derivatives. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been used in biochemical and physiological studies due to its ability to interact with proteins and other biological molecules. It has been used to study the effects of bromination on the structure and function of proteins, as well as the effects of bromination on the activity of enzymes.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is not fully understood. However, it is believed that the bromine atom in Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is able to interact with the functional groups of proteins and other biological molecules. This interaction can result in a change in the structure and function of the protein, as well as a change in the activity of enzymes.
Biochemical and Physiological Effects
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, including proteases, phosphatases, and kinases. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has been shown to affect the structure and function of proteins, including those involved in signal transduction, cell cycle regulation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a volatile liquid, making it easy to store and handle. However, there are some limitations to using Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate in lab experiments. It is a strong brominating agent, which can lead to unwanted side reactions. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate is a potent inhibitor of enzymes, which can lead to unexpected results.
Zukünftige Richtungen
Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate has potential for use in a variety of future applications. It could be used in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and agrochemicals. Additionally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the study of protein structure and function, as well as the study of enzyme activity. Finally, Ethyl 2-bromo-3-cyano-4-methoxyphenylacetate could be used in the development of new drugs and therapies, as it has been shown to affect the activity of enzymes and the structure and function of proteins.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(16-2)9(7-14)12(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBFOOFJRCUFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



